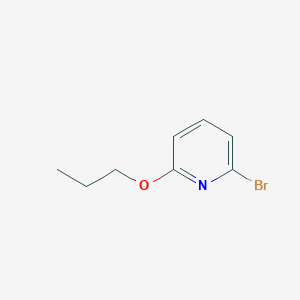

2-Bromo-6-propoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROFSFBGPCHTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634939 | |

| Record name | 2-Bromo-6-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891842-82-3 | |

| Record name | 2-Bromo-6-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Selective Synthesis of 2-Bromo-6-propoxypyridine

Version 1.0 | Application Note: S-NAr-05

Executive Summary

This technical guide details the selective mono-alkoxylation of 2,6-dibromopyridine to synthesize 2-bromo-6-propoxypyridine . This transformation is a cornerstone reaction in medicinal chemistry, serving as a critical scaffold for P2X3 antagonists, glucokinase activators, and various pyridine-based ligands.

The core challenge in this synthesis is regioselectivity . The precursor, 2,6-dibromopyridine, possesses two equivalent electrophilic sites. Without precise kinetic control, the reaction proceeds to the thermodynamically stable bis-substituted byproduct (2,6-dipropoxypyridine). This guide provides a robust, self-validating protocol using Sodium Hydride (NaH) and

Mechanistic Foundation

The synthesis proceeds via a Nucleophilic Aromatic Substitution (

The Meisenheimer Complex

The nitrogen atom in the pyridine ring exerts a strong inductive ($ -I

-

Attack: The propoxide anion attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The ring re-aromatizes by expelling the bromide ion (a good leaving group).

Kinetic vs. Thermodynamic Control

-

Mono-substitution (Kinetic Product): favored by low temperatures (0°C to ambient) and strict stoichiometric control (1.0 - 1.05 equiv of alkoxide).

-

Bis-substitution (Thermodynamic Product): favored by excess alkoxide and elevated temperatures (>60°C). Once the first propoxy group is installed, the ring becomes more electron-rich (due to the

effect of oxygen), theoretically deactivating it toward a second attack. However, under forcing conditions, the second bromide can still be displaced.

Figure 1: Mechanistic pathway of the

Process Strategy & Control Parameters

To ensure reproducibility and safety, the following parameters must be strictly controlled.

Stoichiometry Table

| Reagent | Role | Equivalents | Rationale |

| 2,6-Dibromopyridine | Substrate | 1.0 | Limiting reagent. |

| n-Propanol | Solvent/Reagent | 10-20 vol | Acts as both nucleophile source and solvent to dilute reaction, favoring mono-substitution. |

| Sodium Hydride (60%) | Base | 1.05 | Generates the alkoxide irreversibly. Slight excess accounts for moisture; large excess risks bis-substitution. |

Solvent Selection

While polar aprotic solvents (DMF, DMSO) accelerate

Experimental Protocol

Safety Note: 2,6-Dibromopyridine is fatal if swallowed and causes severe skin/eye irritation. Sodium hydride releases hydrogen gas (flammable). Perform all operations in a fume hood.

Step-by-Step Methodology

-

Alkoxide Generation:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet.

-

Add n-Propanol (50 mL) under nitrogen flow.

-

Cool to 0°C in an ice bath.

-

Carefully add Sodium Hydride (60% dispersion in oil, 1.05 equiv) portion-wise. Caution: H2 gas evolution.

-

Stir at room temperature for 30 minutes until a clear solution (Sodium Propoxide) is formed.

-

-

Substrate Addition:

-

Cool the alkoxide solution back to 0°C.

-

Add 2,6-Dibromopyridine (1.0 equiv) as a solid (or dissolved in minimal n-propanol) in a single portion.

-

Critical: The reaction is exothermic. Monitor internal temperature.[2]

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (20-25°C).

-

Stir for 4–6 hours.

-

System Suitability Test (TLC): Check reaction progress using Hexanes:Ethyl Acetate (9:1).

-

Starting Material

: ~0.6 -

Product

: ~0.4 -

Bis-product

: ~0.2 (Avoid formation of this spot).

-

-

-

Workup:

-

Quench the reaction with Water (10 mL) or saturated

. -

Concentrate the mixture under reduced pressure to remove most n-propanol.

-

Dilute the residue with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL) .

-

Dry the organic layer over anhydrous

, filter, and concentrate.[3]

-

-

Purification:

-

The crude oil is typically >90% pure.

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 0% to 5% Ethyl Acetate in Hexanes.

-

Yield: Expect 75–85% as a clear to pale yellow oil.

-

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Validation

Since specific literature NMR data for the n-propoxy derivative is sparse compared to the methoxy analog, the following data is derived from homologous series and standard shift tables, providing a self-validating reference.

Expected 1H NMR (400 MHz, CDCl3)

| Shift ( | Multiplicity | Integration | Assignment |

| 7.45 | Triplet (dd) | 1H | Pyridine C4-H |

| 7.05 | Doublet | 1H | Pyridine C3-H (ortho to Br) |

| 6.65 | Doublet | 1H | Pyridine C5-H (ortho to OPr) |

| 4.25 | Triplet | 2H | |

| 1.80 | Multiplet | 2H | |

| 1.02 | Triplet | 3H |

Note: The C5 proton (ortho to alkoxy) is significantly shielded compared to the C3 proton (ortho to bromo) due to the electron-donating resonance of the oxygen.

Troubleshooting & Optimization

Issue: High Bis-Substitution (2,6-dipropoxypyridine)

-

Cause: Temperature too high or excess alkoxide used.

-

Solution: Ensure NaH is weighed quickly to avoid hydration (which lowers active base concentration, prompting users to add "extra"). Keep reaction strictly at 20-25°C. Do not heat.

Issue: Low Conversion

-

Cause: Old NaH or wet n-propanol.

-

Solution: Use anhydrous n-propanol. If the reaction stalls, add 0.1 equiv of KOtBu as a catalyst to boost reactivity without raising the temperature.

Issue: Hydrolysis (2-bromo-6-hydroxypyridine)

-

Cause: Water present in the reaction before quenching.

-

Solution: Flame-dry glassware. Hydroxide ions (generated from water + alkoxide) are better nucleophiles than propoxide and will form the pyridone/hydroxypyridine byproduct.

References

-

ChemicalBook. (2025).[4] Synthesis of 2-Bromo-6-hydroxypyridine from 2,6-dibromopyridine.[3] (Provides the foundational

protocol on this specific scaffold). -

BenchChem. (2025). Preparation of 2-Bromo-6-(bromomethyl)pyridine: Protocol. (References handling and reactivity of 2,6-dibromo precursors).

-

National Institute of Standards and Technology (NIST). (2025). 2,6-Dibromopyridine Properties and Safety.[2][4][5][6]

-

PubChem. (2025). 2,6-Dibromopyridine Compound Summary. (Toxicity and GHS classification data).

-

Sigma-Aldrich. (2025).[4] 2-Bromo-6-isopropoxypyridine Product Data. (Homologous compound data for NMR validation).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-cyanopyridine Supplier China | High Purity CAS 32737-27-8 | Uses, Safety, Price & Specifications [pipzine-chem.com]

- 3. 2-Bromo-6-hydroxypyridine | 27992-32-1 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-溴-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Bromo-6-propoxypyridine: Properties, Synthesis, and Reactivity

Foreword: The 2,6-disubstituted pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. This guide focuses on a specific, yet under-documented member of this family: 2-Bromo-6-propoxypyridine. Due to a notable absence of direct experimental data in peer-reviewed literature and chemical catalogs for this exact molecule, this document serves as an expert guide built upon established principles and data from closely related structural analogs. By synthesizing information from well-characterized compounds such as 2-bromo-6-methoxypyridine, 2-bromo-6-ethoxypyridine, and the parent 2-bromopyridine, we can construct a robust and predictive profile of the target compound's properties and chemical behavior. This approach provides researchers and drug development professionals with a reliable framework for utilizing this versatile building block.

Molecular Identity and Physicochemical Profile

This compound belongs to the family of halogenated alkoxy-pyridines. The molecule's structure, featuring a bromine atom and a propoxy group at the 2- and 6-positions respectively, imparts a unique combination of reactivity and physical properties. The bromine atom serves as a versatile handle for cross-coupling and substitution reactions, while the propoxy group modulates the electronic nature and lipophilicity of the pyridine ring.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | 2-Bromo-6-methylpyridine | 2-Bromo-6-methoxypyridine | This compound (Predicted) | Data Source(s) |

| CAS Number | 5315-25-3 | 40473-07-2 | Not Assigned | |

| Molecular Formula | C₆H₆BrN | C₆H₆BrNO | C₈H₁₀BrNO | - |

| Molecular Weight | 172.02 g/mol | 188.02 g/mol | 216.08 g/mol | |

| Physical Form | Liquid | Colorless to yellow liquid | Liquid (Predicted) | [1] |

| Boiling Point | 102-103 °C @ 20 mmHg | 206 °C @ 760 mmHg | > 220 °C @ 760 mmHg (Estimated) | |

| Density | 1.512 g/mL at 25 °C | 1.53 g/mL at 25 °C | ~1.45-1.50 g/mL (Estimated) | |

| Refractive Index (n20/D) | 1.562 | 1.559 | ~1.55 (Estimated) |

Note: Properties for this compound are estimations based on trends observed in its lower alkyl chain analogs. An increase in the alkyl chain length is expected to increase the boiling point and slightly decrease the density.

Predicted Spectroscopic Signature

While experimental spectra are unavailable, a confident prediction of the key spectroscopic features of this compound can be made based on its structure and data from analogs.[2]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propoxy group and the pyridine ring protons.

-

Propoxy Group: A triplet at ~0.9-1.1 ppm (3H, -CH₃), a sextet at ~1.7-1.9 ppm (2H, -CH₂-), and a triplet at ~4.2-4.4 ppm (2H, -O-CH₂-).

-

Pyridine Ring: The three aromatic protons will appear as a triplet (H4, likely the most downfield at ~7.5-7.7 ppm) and two doublets (H3 and H5, ~6.7-7.0 ppm), characteristic of a 2,6-disubstituted pyridine.

-

-

¹³C NMR: The carbon spectrum would confirm the presence of eight distinct carbon environments. Key predicted shifts include the pyridine carbons C2 and C6 (bearing Br and O-propyl) at ~160-165 ppm and ~140-145 ppm respectively, the O-CH₂ carbon at ~70 ppm, and the aliphatic carbons of the propyl chain between ~10-25 ppm.[2]

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The nominal molecular weight is 215, so peaks would be expected at m/z 215 and 217. Key fragmentation would likely involve the loss of the propyl group.

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 2,6-dibromopyridine.

Proposed Synthetic Workflow

The synthesis proceeds by reacting 2,6-dibromopyridine with sodium propoxide, generated in situ from propanol and a strong base like sodium hydride. The propoxide anion selectively displaces one of the bromine atoms. The reaction is driven by the strong nucleophilicity of the alkoxide and the activation of the pyridine ring towards nucleophilic attack at the 2- and 6-positions.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is adapted from a validated procedure for the synthesis of 2-Bromo-6-phenoxypyridine and is expected to be highly effective for the target compound.

-

Preparation: To a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and suspend it in anhydrous dimethylformamide (DMF).

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-propanol (1.05 equivalents) in anhydrous DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of sodium propoxide.

-

Substitution Reaction: To the freshly prepared sodium propoxide solution, add a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous DMF.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a highly valuable intermediate. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond at the 2-position, making it susceptible to a range of transformations.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[3][4]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling with an organoboron reagent (boronic acid or ester). This is a primary method for synthesizing 2-aryl-6-propoxypyridines, which are common motifs in pharmaceuticals.[5][6]

-

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This provides direct access to 2-amino-6-propoxypyridine derivatives, another privileged scaffold in drug discovery.[7][8]

Caption: Key cross-coupling reactions of this compound.

B. Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, the C-Br bond can also undergo nucleophilic aromatic substitution with strong nucleophiles, such as thiols or other alkoxides, often under thermal conditions. The pyridine nitrogen atom stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution.[9][10][11] This provides an alternative route to further functionalize the pyridine core.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are among the most prevalent heterocyclic motifs found in FDA-approved drugs.[12][13] The 2-alkoxypyridine and 2-halopyridine structures are considered "privileged scaffolds" due to their ability to engage in favorable interactions with biological targets and their desirable physicochemical properties.[14][15]

-

Scaffold for Kinase Inhibitors: The 2-aminopyridine and 2-alkoxypyridine cores are frequently found in kinase inhibitors, where the pyridine nitrogen can act as a crucial hydrogen bond acceptor in the ATP-binding pocket of the enzyme.

-

GPCR Modulators: The lipophilicity and polarity imparted by the propoxy and bromo groups can be tuned for optimal interaction with G-protein coupled receptors.

-

Versatile Intermediate: As demonstrated, this compound is a versatile starting material for building libraries of complex molecules for high-throughput screening in drug discovery campaigns. The ability to selectively perform cross-coupling at the C2 position allows for the systematic exploration of the structure-activity relationship (SAR).[16]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on data for analogous compounds like 2-bromopyridine and 2-bromo-6-methoxypyridine, the following precautions are strongly advised:[17][18]

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for qualified research professionals. Always consult the Safety Data Sheet for the specific reagents being used and perform a thorough risk assessment before beginning any experimental work.

References

-

International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

-

Chemsrc. (2025). 2-Bromo-6-methoxypyridine | CAS#:40473-07-2. [Link]

-

Pipzine Chemicals. (n.d.). 2-Bromo-6-cyanopyridine Supplier China | High Purity CAS 32737-27-8. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromopyridine. Retrieved February 7, 2026, from [Link]

-

Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methoxypyridine. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-6-ethoxypyridine. Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. Retrieved February 7, 2026, from [Link]

-

SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-6-phenoxypyridine. Retrieved February 7, 2026, from [Link]

-

RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved February 7, 2026, from [Link]

-

Georgia Southern Commons. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

SynArchive. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]

-

PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved February 7, 2026, from [Link]

-

Semantic Scholar. (2018). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved February 7, 2026, from [Link]

-

Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

PubChem. (n.d.). 2-Bromo-6-(6-propan-2-yl-2-pyridinyl)pyridine. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved February 7, 2026, from [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2025). 2-Bromo-6-(2-bromoethyl)pyridine | CAS#:2002472-55-9. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 17. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-6-propoxypyridine

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-Bromo-6-propoxypyridine. As this compound serves as a valuable building block in medicinal chemistry and materials science, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This document offers a detailed interpretation of the predicted NMR spectra, grounded in fundamental principles and supported by data from analogous structures. Furthermore, it outlines a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this and similar small molecules, ensuring scientific integrity and reproducibility.

Introduction: The Role of NMR in the Structural Elucidation of Substituted Pyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For substituted pyridines, such as this compound, NMR provides critical information regarding the electronic environment of each proton and carbon atom, as well as their connectivity. The chemical shift (δ) of a nucleus is highly sensitive to the surrounding electron density, which is influenced by the nature and position of substituents on the pyridine ring.[2][3] In this compound, the electron-withdrawing bromine atom and the electron-donating propoxy group exert opposing electronic effects, leading to a predictable and interpretable distribution of chemical shifts across the aromatic ring.

Furthermore, spin-spin coupling, observed as the splitting of NMR signals, reveals the number of neighboring protons, allowing for the unambiguous assignment of signals to specific positions on the molecule.[4] The magnitude of this coupling, known as the coupling constant (J), provides valuable information about the dihedral angles between coupled nuclei.[5]

This guide will first present the predicted ¹H and ¹³C NMR spectral data for this compound, based on established substituent chemical shift (SCS) effects and data from structurally related compounds. A detailed interpretation will follow, explaining the rationale behind the assignments. Finally, a robust experimental protocol for acquiring high-quality NMR spectra is provided to ensure self-validating and reliable results.

Predicted NMR Spectral Data of this compound

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are derived from the known chemical shifts of pyridine and the application of substituent chemical shift (SCS) increments for bromo and alkoxy groups.[6][7] Data from analogous compounds such as 2-bromopyridine and 2-methoxypyridine have also been used as a reference.[8][9]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.40 - 7.50 | Triplet (t) | J(H4-H3) ≈ 7.8, J(H4-H5) ≈ 7.8 |

| H-3 | 6.80 - 6.90 | Doublet (d) | J(H3-H4) ≈ 7.8 |

| H-5 | 6.60 - 6.70 | Doublet (d) | J(H5-H4) ≈ 7.8 |

| -OCH₂- | 4.20 - 4.30 | Triplet (t) | J ≈ 6.7 |

| -CH₂- | 1.75 - 1.85 | Sextet | J ≈ 7.2 |

| -CH₃ | 1.00 - 1.10 | Triplet (t) | J ≈ 7.4 |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 | 163 - 164 |

| C-2 | 141 - 142 |

| C-4 | 139 - 140 |

| C-3 | 112 - 113 |

| C-5 | 108 - 109 |

| -OCH₂- | 69 - 70 |

| -CH₂- | 22 - 23 |

| -CH₃ | 10 - 11 |

In-Depth Spectral Interpretation

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the bromo and propoxy substituents on the pyridine ring.

¹H NMR Spectrum Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern for a 2,6-disubstituted pyridine with substituents that do not themselves possess protons that would couple to the ring protons. The symmetry of the substitution pattern results in three distinct signals for the pyridine ring protons.

-

H-4 (δ 7.40 - 7.50, Triplet): The proton at the C-4 position is expected to be the most downfield of the ring protons. This is due to its para relationship to the nitrogen atom, which has a significant deshielding effect.[2] It appears as a triplet due to coupling with the two adjacent protons, H-3 and H-5, with a typical ortho-coupling constant of approximately 7.8 Hz.

-

H-3 (δ 6.80 - 6.90, Doublet): The proton at the C-3 position is influenced by the adjacent electron-withdrawing bromine atom and the nitrogen atom, leading to a downfield shift. It is coupled only to H-4, resulting in a doublet.

-

H-5 (δ 6.60 - 6.70, Doublet): The proton at the C-5 position is adjacent to the electron-donating propoxy group, which causes a significant shielding effect, shifting its resonance upfield compared to the other ring protons. It is coupled only to H-4, appearing as a doublet.

The aliphatic region of the spectrum corresponds to the propoxy group:

-

-OCH₂- (δ 4.20 - 4.30, Triplet): These methylene protons are directly attached to the oxygen atom, which is electronegative, causing a significant downfield shift. The signal is a triplet due to coupling with the adjacent methylene protons.

-

-CH₂- (δ 1.75 - 1.85, Sextet): These methylene protons are coupled to the adjacent -OCH₂- (2 protons) and -CH₃ (3 protons) groups. According to the n+1 rule, this would result in a complex multiplet, which is often observed as a sextet.

-

-CH₃ (δ 1.00 - 1.10, Triplet): These methyl protons are the most upfield due to their distance from the electronegative oxygen and the aromatic ring. They appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

-

C-6 (δ 163 - 164): This carbon is directly attached to the electronegative oxygen atom of the propoxy group, resulting in a significant downfield shift, making it the most deshielded carbon in the molecule.

-

C-2 (δ 141 - 142): This carbon is directly attached to the electronegative bromine atom, which also causes a substantial downfield shift.

-

C-4 (δ 139 - 140): Similar to its proton counterpart, the C-4 carbon is deshielded due to its position relative to the nitrogen atom.

-

C-3 (δ 112 - 113) and C-5 (δ 108 - 109): These carbons are shielded relative to the other aromatic carbons. The C-5 carbon is expected to be the more upfield of the two due to the stronger shielding effect of the adjacent electron-donating propoxy group compared to the deshielding effect of the bromine on C-3.

-

Aliphatic Carbons: The chemical shifts of the propoxy group carbons (-OCH₂-, -CH₂-, and -CH₃) are in the expected aliphatic region, with the carbon attached to the oxygen being the most downfield.

Visualization of Molecular Structure and NMR Assignments

To aid in the visualization of the relationship between the molecular structure and the NMR spectral data, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: A generalized workflow for NMR data acquisition.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for small molecules like this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[10][11]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution. The use of a vortex mixer can be beneficial.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak is often sufficient.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Parameters and Data Acquisition

The following parameters are provided as a general guideline and may need to be optimized based on the specific instrument and sample concentration.

-

Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument's software will be used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By leveraging fundamental NMR principles and data from analogous structures, a detailed interpretation of the expected spectra has been presented. The provided experimental protocol offers a robust framework for acquiring high-quality, reliable NMR data for this and other small molecules. This guide serves as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the accurate and efficient structural characterization of substituted pyridines.

References

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- American Chemical Society. (2026).

- The Royal Society of Chemistry. (n.d.).

-

DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

- ACS Publications. (1997).

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- ACS Publications. (2022). Pd(II)

-

Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Retrieved from [Link]

- Go up. (2023).

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

- Georgia Institute of Technology. (2023).

- NIH. (2022). Pd(II)

- MSU chemistry. (n.d.). NMR Spectroscopy.

- Iowa State University. (n.d.).

- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.

- (n.d.). Nuclear magnetic resonance (NMR)

- YouTube. (2018). Chemical Shift In NMR Spectroscopy.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- ResearchGate. (2025). H-H and 13C-H coupling constants in pyridazine.

Sources

- 1. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. testbook.com [testbook.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Guide to the Theoretical Exploration of 2-Bromopyridine's Electronic Structure: A Computational Chemistry Perspective

This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic structure of 2-bromopyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in applying computational chemistry to understand and predict the behavior of this versatile heterocyclic compound. By delving into the causality behind computational choices, this document serves as a practical manual for leveraging theoretical calculations to gain insights into reactivity, stability, and potential applications.

Introduction: The Significance of 2-Bromopyridine

2-Bromopyridine is a pivotal heterocyclic compound that serves as a fundamental building block in a wide array of chemical syntheses.[1] Its importance is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the creation of numerous bioactive molecules.[2][3] The strategic placement of the bromine atom on the pyridine ring provides a reactive site for various transformations, including crucial carbon-carbon and carbon-nitrogen bond-forming reactions like Suzuki and Negishi cross-couplings.[4][5] These reactions are instrumental in constructing the complex molecular architectures of many therapeutic agents, such as certain antimalarial drugs and beta-adrenoceptor agonists.[6][7]

The reactivity and utility of 2-bromopyridine are intrinsically linked to its electronic structure. The electronegative nitrogen atom and the bulky, polarizable bromine atom significantly influence the electron distribution within the aromatic ring, dictating its susceptibility to electrophilic and nucleophilic attack. A thorough understanding of this electronic landscape is therefore paramount for designing efficient synthetic routes and for the rational design of novel molecules with desired properties. Computational chemistry offers a powerful and cost-effective avenue to explore these electronic characteristics in detail, providing insights that complement and guide experimental work.[8][9]

This guide will explore the application of modern computational techniques to elucidate the electronic structure of 2-bromopyridine. We will discuss the theoretical foundations of these methods, provide practical, step-by-step workflows for their implementation, and demonstrate how the resulting data can be interpreted to predict chemical behavior.

Theoretical Framework: Choosing the Right Computational Tools

The selection of an appropriate theoretical method and basis set is the most critical decision in a computational study, as it directly impacts the accuracy and reliability of the results. For a molecule like 2-bromopyridine, which contains a second-row element (nitrogen) and a heavier halogen (bromine), this choice requires careful consideration.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for electronic structure calculations in chemistry due to its excellent balance of computational cost and accuracy.[10] DFT methods calculate the electronic energy and properties of a molecule based on its electron density, rather than the complex many-electron wavefunction.

For halogenated aromatic compounds like 2-bromopyridine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice.[11] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of electronic properties.

Basis Sets: The Building Blocks of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the calculation has to describe the spatial distribution of electrons. For molecules containing heavy atoms like bromine, it is crucial to use a basis set that can adequately describe the core and valence electrons, as well as polarization effects.

The 6-311++G(d,p) basis set is a robust choice for this purpose.[12][13][14] Let's break down its components:

-

6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a high degree of flexibility for describing the valence electrons, which are most involved in chemical bonding and reactivity.

-

++ : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for describing anions, lone pairs, and non-covalent interactions.

-

(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.

The combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometries and vibrational frequencies of halopyridines.[15][16]

Computational Workflow: From Structure to Properties

The following section outlines a detailed, step-by-step workflow for performing theoretical calculations on 2-bromopyridine. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the quality and reliability of the final results.

Caption: A typical workflow for the computational analysis of 2-bromopyridine.

Step 1: Geometry Optimization

The first and most fundamental step is to determine the equilibrium geometry of the 2-bromopyridine molecule. This is achieved by performing a geometry optimization calculation, which systematically adjusts the positions of the atoms until the minimum energy structure is found.

Protocol:

-

Construct the initial structure: Build an initial 3D model of 2-bromopyridine using a molecular modeling program (e.g., GaussView, Avogadro).

-

Set up the calculation: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the following keywords:

-

# B3LYP/6-311++G(d,p) Opt

-

-

Run the calculation: Submit the calculation for execution.

-

Verify the optimized structure: Ensure that the optimization has converged to a true minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis should be performed. This calculation serves two crucial purposes:

-

Confirmation of a true minimum: A true minimum energy structure will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

-

Prediction of the infrared (IR) and Raman spectra: The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the accuracy of the computational method.[17][18]

Protocol:

-

Use the optimized geometry: The frequency calculation must be performed on the optimized structure from Step 1.

-

Set up the calculation: Use the following keywords:

-

# B3LYP/6-311++G(d,p) Freq

-

-

Analyze the output:

-

Check for the absence of imaginary frequencies.

-

Compare the calculated vibrational modes with experimental IR and Raman spectra if available.

-

Step 3: Electronic Structure Analysis

With a validated optimized geometry, a suite of analyses can be performed to probe the electronic structure of 2-bromopyridine in detail. These analyses provide quantitative insights into bonding, charge distribution, and reactivity.

In-Depth Analysis of Electronic Properties

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized "natural bond orbitals" that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds).[19][20] This analysis is particularly useful for understanding charge distribution and donor-acceptor interactions within the molecule.

Key Insights from NBO Analysis:

-

Natural Atomic Charges: NBO analysis provides a more chemically meaningful measure of atomic charges compared to other methods like Mulliken population analysis. These charges reveal the electron-withdrawing effects of the nitrogen and bromine atoms.

-

Hyperconjugative Interactions: The analysis quantifies the stabilization energy associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This can reveal important intramolecular interactions that contribute to the molecule's stability.

Protocol:

-

Set up the calculation: Add the Pop=NBO keyword to the calculation input file.

-

# B3LYP/6-311++G(d,p) Pop=NBO

-

-

Interpret the output: Analyze the NBO output to identify the natural atomic charges and the most significant donor-acceptor interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory.[21][22][23] It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[24]

Key Insights from FMO Analysis:

-

Reactivity Prediction: The energy and spatial distribution of the HOMO and LUMO can be used to predict the most likely sites for electrophilic and nucleophilic attack.

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Protocol:

-

Visualize the orbitals: Use a molecular visualization program to plot the HOMO and LUMO isosurfaces.

-

Analyze the orbital distribution: Identify the atoms with the largest coefficients in the HOMO and LUMO. These are the likely sites for reaction.

-

Calculate the energy gap: Subtract the energy of the HOMO from the energy of the LUMO.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a real-space property that maps the electrostatic potential onto the electron density surface of a molecule.[25][26] It provides a visual representation of the charge distribution and is an excellent tool for predicting the sites of non-covalent interactions and electrophilic/nucleophilic attack.[27]

Key Insights from MEP Analysis:

-

Electrophilic and Nucleophilic Sites: Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

-

Hydrogen Bonding and Halogen Bonding: The MEP can reveal the potential for hydrogen bonding (positive potential on hydrogen atoms) and halogen bonding (positive potential on the halogen atom, known as a σ-hole).[28]

Protocol:

-

Generate the MEP surface: Most quantum chemistry packages can generate the necessary data for plotting the MEP.

-

Visualize the surface: Use a molecular visualization program to render the MEP surface, with the electrostatic potential mapped onto the electron density.

-

Identify key features: Locate the regions of most negative and most positive potential and correlate them with the molecule's known reactivity.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the calculated properties, the quantitative data should be summarized in a structured format.

Table 1: Calculated Electronic Properties of 2-Bromopyridine

| Property | Value |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap (ΔE) | Value in eV |

| Dipole Moment | Value in Debye |

Table 2: NBO Analysis - Natural Atomic Charges

| Atom | Natural Charge (e) |

| N1 | Value |

| C2 | Value |

| Br | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

Note: The values in these tables are placeholders and would be populated with the actual results from the calculations.

Conclusion: The Predictive Power of Theoretical Calculations

The theoretical investigation of 2-bromopyridine's electronic structure provides invaluable insights that are highly relevant to its practical applications in drug development and organic synthesis. By employing a robust computational workflow centered on DFT calculations, researchers can gain a detailed understanding of the factors that govern its reactivity and intermolecular interactions. The analyses presented in this guide—NBO, FMO, and MEP—offer a multi-faceted view of the molecule's electronic landscape, enabling the prediction of its chemical behavior with a high degree of confidence. Ultimately, the integration of these computational techniques into the research and development pipeline can accelerate the discovery and optimization of new chemical entities.

References

- 2-bromopyridine synthesis method - Google P

- 2-Bromopyridine: A Gateway to Pharmaceutical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- 2-Bromopyridine 99 109-04-6. Sigma-Aldrich. (URL: )

- Bromopyridine: Common isomorphs, synthesis, applic

- Process for making 2-bromopyridine - Google P

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020). Molecules, 25(21), 5183. (URL: [Link])

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2020). Molecules, 25(21), 5183. (URL: [Link])

-

2-Bromopyridine. PubChem. (URL: [Link])

-

2-Bromopyridine. Wikipedia. (URL: [Link])

-

Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. (2026). arXiv. (URL: [Link])

-

Ioannidis, I., et al. (2018). Computational Approach to Molecular Catalysis by 3d Transition Metals: Challenges and Opportunities. Chemical Reviews, 118(23), 11461-11538. (URL: [Link])

-

Hutama, A. S., et al. (2019). Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 223, 117152. (URL: [Link])

-

NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. (2015). Computational Chemistry, 3(2), 29-38. (URL: [Link])

-

Zhang, Y., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. The Journal of Physical Chemistry Letters, 13(25), 5894–5901. (URL: [Link])

-

B3LYP/6-311]]G**-GIAO calculated absolute chemical shifts of isolated molecules (all values in ppm). ResearchGate. (URL: [Link])

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews, 121(17), 10549-10614. (URL: [Link])

-

Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. (2020). ChemRxiv. (URL: [Link])

-

Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. ResearchGate. (URL: [Link])

-

Natural Bond Orbital (NBO) Analysis. (URL: [Link])

-

Experimental and computational study on molecular structure and vibrational analysis of a modified biomolecule: 5-Bromo-2′-deoxyuridine. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 433-442. (URL: [Link])

-

Editorial: Computational Methods for the Description of Intermolecular Interactions and Molecular Motion in Confining Environments. (2022). Frontiers in Chemistry, 10, 922003. (URL: [Link])

-

A Review on Applications of Computational Methods in Drug Screening and Design. (2021). Molecules, 26(21), 6549. (URL: [Link])

-

A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. (2021). Molecules, 26(16), 4989. (URL: [Link])

-

Turkish Computational and Theoretical Chemistry Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab In. (2024). DergiPark. (URL: [Link])

-

A synthetic, catalytic and theoretical investigation of an unsymmetrical SCN pincer palladacycle. (2016). Royal Society Open Science, 3(4), 160083. (URL: [Link])

-

Org 2 Lecture 52: Frontier Molecular Orbitals and Chemical Reactivity. (2021). YouTube. (URL: [Link])

-

How to generate vibrational spectra for materials ||Dr. Gaurav Jhaa. (2024). YouTube. (URL: [Link])

-

(PDF) Computational chemistry review article. ResearchGate. (URL: [Link])

-

New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. ResearchGate. (URL: [Link])

-

theory dft b3lyp: Topics by Science.gov. (URL: [Link])

-

Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. (URL: [Link])

-

Probing intramolecular interactions using molecular electrostatic potentials: Changing electron density contours to unveil both. LillOA. (URL: [Link])

-

A Computational Study of Ruthenium Metal Vinylidene Complexes: Novel Mechanisms and Catalysis. (URL: [Link])

-

Molecular electrostatic potential on the 0.001 au electron density... ResearchGate. (URL: [Link])

-

Frontier Orbital Interactions: Stereoselectivity. Macmillan Group. (URL: [Link])

-

From Simple Palladium(II) Monomers to 2D Heterometallic Sodium–Palladium(II) Coordination Networks with 2-Halonicotinates. (2021). Polymers, 13(11), 1797. (URL: [Link])

-

Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. (URL: [Link])

-

Molecular vibrational frequencies from analytic Hessian of constrained nuclear. Yang Research Group - University of Wisconsin–Madison. (URL: [Link])

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2021). Spectroscopy Online. (URL: [Link])

Sources

- 1. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 2. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 3. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 4. 2-溴吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. nbinno.com [nbinno.com]

- 7. chempanda.com [chempanda.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. theory dft b3lyp: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the chemical and optical properties of halogen-substituted N-methyl-4-piperidone curcumin analogs by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 19. NBO [cup.uni-muenchen.de]

- 20. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

- 24. researchgate.net [researchgate.net]

- 25. A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Pharmaceutical Intermediates from 2-Bromo-6-propoxypyridine

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 2-Bromo-6-propoxypyridine, in particular, has emerged as a highly versatile and valuable starting material for the synthesis of complex pharmaceutical intermediates.[3] This bifunctional molecule offers two distinct points for chemical modification: the reactive C2-bromo position, ideal for modern cross-coupling reactions, and the C6-propoxy group, which modulates the electronic properties of the ring and can influence the molecule's pharmacokinetic profile.

This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three of the most powerful reactions in the medicinal chemist's toolbox: Suzuki-Miyaura C-C bond formation, Buchwald-Hartwig C-N bond formation, and Sonogashira C-C (sp) bond formation. The protocols are designed to be self-validating and serve as a robust starting point for researchers engaged in drug discovery and development.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[2] Starting with this compound, this reaction allows for the direct and efficient introduction of a wide array of aryl and heteroaryl substituents at the 2-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step.

-

Transmetalation: The boronic acid (or a derivative like a boronate ester) coordinates to the palladium center, typically after activation by a base. The organic group from the boron atom is then transferred to the palladium, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-Aryl-6-propoxypyridine

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 eq)

-

Anhydrous solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vessel

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Solvent Addition: Add the anhydrous solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed. Some protocols advocate for bubbling the inert gas through the solvent for 15-20 minutes.[6]

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-aryl-6-propoxypyridine.

| Parameter | Typical Conditions | Rationale / Notes |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ is a pre-catalyst that forms the active Pd(0) in situ. |

| Ligand | PPh₃, SPhos, XPhos | Electron-rich, bulky phosphine ligands often accelerate the reaction and improve yields, especially with challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid. K₃PO₄ is often effective for less reactive substrates.[8] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous component is often necessary for the transmetalation step. Anhydrous conditions can also be used with certain bases.[8] |

| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the oxidative addition step, particularly with less reactive aryl bromides. |

| Yield | 70 - 95% | Highly dependent on the specific coupling partners and optimization of conditions. |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[9][10] For this compound, this reaction is the most direct route to synthesizing 2-amino-6-propoxypyridine derivatives, which are key intermediates for a wide range of biologically active molecules.[11][12]

Mechanistic Rationale

The mechanism shares similarities with the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[13]

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

The choice of ligand is critical in this reaction. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.[13][14]

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Protocol: Synthesis of N-Substituted-6-propoxypyridin-2-amine

Caution: This reaction uses a strong, air-sensitive base (NaOtBu). All manipulations should be performed under a strictly inert atmosphere.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

(±)-BINAP or other suitable ligand (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

-

Anhydrous Toluene or Dioxane

-

Inert gas supply (Argon)

-

Schlenk tube or glovebox

Procedure:

-

Vessel Preparation: In a glovebox or under a strong flow of argon, add the palladium precursor, the ligand, and the sodium tert-butoxide to a dry Schlenk tube equipped with a stir bar.

-

Reagent Addition: Add this compound and the amine to the tube, followed by the anhydrous solvent.

-

Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.[15]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired aminopyridine derivative.[15]

| Parameter | Typical Conditions | Rationale / Notes |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) pre-catalyst. |

| Ligand | BINAP, XPhos, RuPhos | Bulky, electron-rich ligands are essential for high catalytic turnover and broad substrate scope.[14] |

| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required. NaOtBu is the most common and effective for a wide range of amines.[14] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |

| Temperature | 80 - 110 °C | The reaction temperature is substrate-dependent but is typically elevated to ensure a reasonable reaction rate. |

| Yield | 60 - 90% | Yields are generally good to excellent but depend on the steric and electronic properties of the amine.[16] |

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, creating an sp²-sp carbon-carbon bond.[17] This transformation is invaluable for introducing alkynyl moieties into the 2-position of the 6-propoxypyridine core. These alkynyl intermediates can serve as precursors for various heterocycles or as pharmacophores themselves.[18]

Mechanistic Rationale

The Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper(I).[19]

-

Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of Pd(0) to the this compound.

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, affording the final product and regenerating the Pd(0) catalyst.

Protocol: Synthesis of 2-Alkynyl-6-propoxypyridine

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.2 - 2.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triphenylphosphine (PPh₃) (2-6 mol%)

-

Anhydrous amine solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Optional co-solvent (e.g., THF, DMF)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, copper(I) iodide, and the phosphine ligand.

-

Solvent and Reagent Addition: Add the anhydrous amine solvent (and co-solvent, if used), followed by the terminal alkyne via syringe.

-

Degassing: Degas the mixture thoroughly using the vacuum-backfill technique.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

| Parameter | Typical Conditions | Rationale / Notes |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, reliable catalysts for Sonogashira couplings. |

| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate, which facilitates transmetalation.[18] |

| Base/Solvent | Et₃N, DIPA | The amine acts as both the base to deprotonate the alkyne and often as the solvent. |

| Co-Solvent | THF, DMF | Often used to improve the solubility of the starting materials. |

| Temperature | 25 - 80 °C | Many Sonogashira reactions proceed efficiently at or slightly above room temperature.[20] |

| Yield | 75 - 98% | Generally provides high yields for a broad range of substrates.[18] |

References

- Synthesis of 2-amino-6-bromopyridine - Dissertation.

- Synthesis of 6-Selanyl-2-triazolylpurine Derivatives Using 2,6-Bistriazolylpurines as Starting M

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.

- Pharmaceutical intermedi

- Suzuki Coupling Mechanism. YouTube.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Synthesis and neuropharmacological evaluation of 2-aryl- and alkylapomorphines. AKJournals.

- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- Photoredox Synthesis of Arylhydroxylamines. Thieme Chemistry.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.

- Sonogashira coupling - Wikipedia. Wikipedia.

- The Ultimate Guide to Buchwald-Hartwig Amin

- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.

- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.

- Buchwald–Hartwig amin

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar.

- CN104402805A - 2-bromopyridine synthesis method - Google Patents.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.

- Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI.

- "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman. Georgia Southern Commons.

- Construction of 5-(Alkylamino)

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- 2-Bromo-3-hydroxy-6-methylpyridine.

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmaceutical intermediates | lookchem [lookchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Note: Strategic Use of 2-Bromo-6-propoxypyridine in Agrochemical Synthesis

Executive Summary

This guide details the strategic application of 2-Bromo-6-propoxypyridine (CAS: Analogous to 40473-07-2 for methoxy) as a privileged scaffold in the synthesis of next-generation agrochemicals. While pyridine moieties are ubiquitous in herbicides (e.g., Clopyralid, Picloram) and fungicides (e.g., Picolinamides), the 2,6-disubstitution pattern offers a unique "push-pull" electronic environment.